1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride

Description

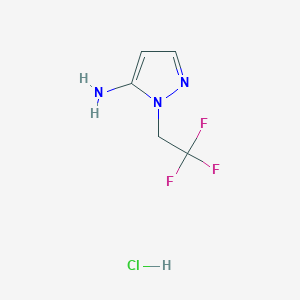

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride (CAS: 899899-13-9) is a fluorinated pyrazole derivative with the molecular formula C₅H₆F₃N₃·HCl and a molecular weight of 165.12 g/mol for the free base . This compound features a pyrazole ring substituted at the 1-position with a trifluoroethyl group and at the 5-position with an amine, which is protonated as a hydrochloride salt. The trifluoroethyl group confers enhanced electronegativity and metabolic stability, making it valuable in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorine interactions .

Propriétés

IUPAC Name |

2-(2,2,2-trifluoroethyl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3.ClH/c6-5(7,8)3-11-4(9)1-2-10-11;/h1-2H,3,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHARLTSQRFVNAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2197061-99-5 | |

| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with pyrazole derivatives. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This reaction is conducted via a cascade diazotization/N-trifluoroethylation process, yielding the desired product in good yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethylated pyrazole derivatives, while reduction can lead to the formation of amine derivatives.

Applications De Recherche Scientifique

While the search results do not specifically focus on the applications of "1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride," they do provide information on related compounds and pyrazole derivatives that can be helpful in understanding potential applications.

General Information

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine, also known as 2-(2,2,2-trifluoroethyl)pyrazol-3-amine, has the molecular formula C5H6F3N3 and a molecular weight of 165.12 g/mol . Synonyms include 899899-13-9, SCHEMBL2830724, and GZOALQBFRPTQPI-UHFFFAOYSA-N .

Potential Research Applications

While direct applications of "1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride" are not detailed in the search results, information regarding related compounds suggests potential research avenues:

- Inhibitors of ALK2 (R206H) : Bis-heteroaryl pyrazoles have been identified as potent inhibitors of mutant activin receptor-like kinase-2 (ALK2) . ALK2 mutations are associated with fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) . Inhibiting the BMP signaling pathway, which acts on ALK2 (R206H), may offer a treatment for FOP and/or DIPG . Compound 18p , a bis-heteroaryl pyrazole, was identified as a potent inhibitor of ALK2 (R206H) with good oral bioavailability .

- Synthesis of Pharmaceutical Intermediates : Pyrazole derivatives are used in synthesizing various pharmaceutical intermediates . For example, 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine is used in the synthesis of 3-[[l-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]tetrahydrofuran-3-carbonitrile .

- Ligand Design in Coordination Chemistry : The trifluoroethyl group can modify the electronic and steric properties of pyrazole-based ligands, impacting their coordination behavior with metal ions .

Data Table: Examples of Pyrazole Derivatives and Their Applications

Mécanisme D'action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Selected Pyrazole Derivatives

Key Differences and Implications

Fluorination Patterns: The trifluoroethyl group in the target compound provides stronger electron-withdrawing effects compared to difluoromethyl () or ethyl () substituents. This enhances resistance to oxidative metabolism, a critical factor in drug half-life .

Steric Effects :

- The tert-butyl group in 3-(tert-butyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine () introduces steric bulk, which may hinder binding to tight enzymatic pockets compared to the less bulky trifluoroethyl group in the target compound.

Solubility and Salt Forms :

- Hydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than free bases, facilitating formulation in preclinical studies .

Synthetic Complexity: Fluorinated analogs like the target compound require specialized reagents (e.g., trifluoroethylating agents), increasing synthesis costs compared to non-fluorinated derivatives (e.g., 3-amino-5-ethyl-1H-pyrazole hydrochloride) .

Activité Biologique

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoroethyl group is known for enhancing pharmacological properties, including increased potency and selectivity in various biological assays. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride features a pyrazole ring substituted with a trifluoroethyl group. This substitution is significant as it can influence the compound's lipophilicity and interaction with biological targets.

Synthesis Methods

The synthesis typically involves:

- Starting Materials : Pyrazole derivatives and trifluoroethylation reagents.

- Reagents : Common reagents include trifluoroacetic acid derivatives and bases such as potassium carbonate.

- Procedure : The reaction is usually performed under controlled temperatures to optimize yield and purity.

Biological Activity

The biological activity of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride has been explored in several contexts:

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance:

- Mechanism : Compounds targeting BRAF(V600E) mutations show promise in cancer treatment. The presence of the trifluoroethyl group may enhance binding affinity to the target protein.

- Case Study : A study demonstrated that similar pyrazole derivatives effectively inhibited growth in various cancer cell lines, suggesting potential applications for 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride in oncology .

Anti-inflammatory Properties

Pyrazole compounds are also noted for their anti-inflammatory effects:

- Inhibition of Cytokines : Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Case Study : In vitro assays indicated that related pyrazole derivatives significantly reduced inflammation markers in macrophage cultures .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has been extensively studied:

- Mechanism : The disruption of bacterial cell membranes has been observed with certain pyrazole compounds.

- Case Study : A derivative demonstrated effective inhibition against Gram-positive bacteria in laboratory settings, showcasing its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride:

- Trifluoroethyl Group : Enhances lipophilicity and metabolic stability.

- Substituents on Pyrazole Ring : Variations can lead to different biological profiles, influencing potency against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.